4-chloro-N-(2,4-dibromophenyl)benzamide is an organic compound classified under the category of benzamides. This compound features a chloro group and two bromine substituents on the phenyl ring, contributing to its unique chemical properties. The presence of these halogens imparts significant biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes. Its molecular formula is , with a molecular weight of approximately 327.5 g/mol.
4-chloro-N-(2,4-dibromophenyl)benzamide belongs to the class of halogenated benzamides, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, making it a versatile compound for synthesis and research.
The synthesis of 4-chloro-N-(2,4-dibromophenyl)benzamide typically involves a two-step process:
The molecular structure of 4-chloro-N-(2,4-dibromophenyl)benzamide features:
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Br)Br)
.4-chloro-N-(2,4-dibromophenyl)benzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro and bromo groups, which stabilize certain intermediates during chemical transformations.
The mechanism of action for 4-chloro-N-(2,4-dibromophenyl)benzamide primarily involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit potent biological activities, suggesting that 4-chloro-N-(2,4-dibromophenyl)benzamide may possess similar therapeutic potential.
The compound's stability and reactivity profile make it suitable for various applications in synthetic chemistry and medicinal research.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3